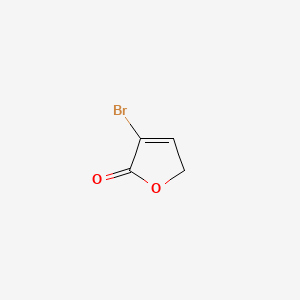

3-Bromofuran-2(5H)-one

Description

Contextualizing 3-Bromofuran-2(5H)-one within the Furanone Chemical Space

The term "furanone" refers to a class of organic compounds derived from furan (B31954) that possess a ketone group. Specifically, this compound is a derivative of 2(5H)-furanone, also known as γ-crotonolactone or but-2-en-4-olide. researchgate.netnih.gov This structural motif, an α,β-unsaturated γ-lactone, is a key feature in a wide array of natural products and pharmacologically significant molecules. researchgate.netmdpi.comnih.gov

The furanone chemical space is diverse, with variations in substitution patterns and saturation levels leading to a broad spectrum of chemical reactivity and biological function. The 2(5H)-furanone scaffold, in particular, is found in compounds exhibiting anticancer, antibacterial, antifungal, and antiviral properties. mdpi.comnih.gov

This compound occupies a specific niche within this space as a halogenated furanone. The presence of the bromine atom at the 3-position significantly influences its reactivity, making it a valuable intermediate for introducing further chemical diversity through reactions such as cross-coupling. smolecule.comsmolecule.com Halogenated furanones, especially those isolated from marine organisms, are well-documented for their ability to interfere with bacterial communication pathways known as quorum sensing (QS). unipi.itucc.iefrontiersin.org

To better understand its position, the table below categorizes various furanone derivatives.

| Furanone Class | General Structure Example | Key Features |

| 2(5H)-Furanones (α,β-Unsaturated Butenolides) | A five-membered ring with a double bond conjugated to the lactone carbonyl. The parent structure of this compound. nih.gov | |

| Halogenated 2(5H)-Furanones | Includes compounds like this compound and 3,4-dibromofuran-2(5H)-one. The halogen provides a reactive handle for synthesis. smolecule.comsmolecule.com | |

| Hydroxy 2(5H)-Furanones | Contains a hydroxyl group, such as in 5-hydroxy-2(5H)-furanone, which can be derived from biomass. acs.org | |

| 2(3H)-Furanones (β,γ-Unsaturated Butenolides) | The double bond is not conjugated with the carbonyl group. ontosight.ai |

Historical Perspectives on Halogenated Furanone Research

The study of halogenated furanones gained significant momentum with their discovery as natural products in the marine red alga Delisea pulchra. ucc.ieucc.ieresearchgate.net Researchers found that this alga produces a variety of these compounds, which were observed to inhibit the settlement of other organisms on its surface, acting as natural anti-fouling agents. ucc.ie This initial discovery spurred extensive investigation into the biological activities of these molecules.

A key finding from this research was the ability of halogenated furanones to inhibit biofilm formation in a wide range of pathogenic bacteria, including E. coli and Salmonella species. ucc.ie Biofilms are communities of bacteria that are notoriously resistant to conventional antibiotics. The ability of furanones to disrupt their formation presented a novel approach to antimicrobial therapy.

Further studies revealed that the mechanism of action for many of these compounds involves the disruption of quorum sensing (QS), the cell-to-cell communication system bacteria use to coordinate group behaviors like virulence and biofilm formation. ucc.iemicrobiologyresearch.org It was suggested that halogenated furanones can destabilize the LuxR-type proteins that regulate QS-dependent gene expression. microbiologyresearch.org Early structure-activity relationship studies indicated that the presence of a halogen atom, particularly bromine, was crucial for this inhibitory activity. ucc.ie This historical context underscores the importance of compounds like this compound as scaffolds for developing new antimicrobial agents. researchgate.net

The Significance of the 2(5H)-Furanone Scaffold in Synthetic Strategy

The 2(5H)-furanone ring is a highly valuable and versatile scaffold in modern organic synthesis. researchgate.netnih.gov Its utility stems from the multiple reactive sites inherent in its structure, which allow for a wide range of chemical transformations. This makes it a foundational building block for constructing a diverse array of more complex molecules, including new heterocyclic systems and natural products. smolecule.comnih.gov

One of the primary advantages of the 2(5H)-furanone scaffold is its ability to serve as a precursor to other important heterocyclic rings. Through reactions with reagents like hydrazine (B178648) or primary amines, the furanone ring can be readily converted into pyridazinones, pyrrolones, pyrazoles, and oxadiazoles, each with its own distinct chemical and biological properties. nih.gov

The incorporation of a bromine atom, as in this compound, further enhances the synthetic utility of the scaffold. The carbon-bromine bond provides a reactive center for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. smolecule.comresearchgate.net This allows for the straightforward formation of carbon-carbon bonds, enabling the attachment of various aryl or alkyl groups to the furanone core. The α,β-unsaturated system of the lactone is also susceptible to various conjugate addition reactions, further expanding its synthetic potential.

The significance of this scaffold is also highlighted by its role as a bio-based platform chemical. For instance, 5-hydroxy-2(5H)-furanone can be synthesized from furfural (B47365), a compound derived from biomass. acs.org This renewable starting material can then be converted into a variety of industrially important C4 chemicals, demonstrating the potential for sustainable chemical production based on the furanone core. acs.org The structural similarity of the 2(5H)-furanone ring to numerous biologically active natural products continues to make it an attractive target for synthetic chemists aiming to develop new therapeutic agents. mdpi.comnih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3BrO2/c5-3-1-2-7-4(3)6/h1H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSYHSDNIQZDYGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=C(C(=O)O1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50997678 | |

| Record name | 3-Bromofuran-2(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50997678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76311-89-2 | |

| Record name | 3-Bromo-2(5H)-furanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76311-89-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromofuran-2(5H)-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076311892 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Bromofuran-2(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50997678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromofuran-2(5H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.267 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Bromofuran 2 5h One and Its Derivatives

Direct Bromination Approaches to 2(5H)-Furanone Systems

Direct bromination involves the introduction of a bromine atom onto a pre-existing 2(5H)-furanone scaffold. This can be achieved using various brominating agents and reaction conditions.

Bromination with Elemental Bromine

The use of elemental bromine (Br₂) is a direct method for the synthesis of brominated furanones. For instance, 3-bromo-2(5H)-furanone can be synthesized from 2(5H)-furanone by the addition of bromine in diethyl ether under reflux, followed by dehydrobromination. unipi.it This method, however, may sometimes lead to the formation of dibrominated adducts. unipi.it A similar approach has been used for the synthesis of 3-bromo-5-methyl-2(5H)-furanone from 5-methyl-2(5H)-furanone using carbon tetrachloride as the solvent. unipi.it Another documented procedure involves the reaction of 2-buten-4-olide with bromine in tetrachloromethane under reflux for four hours in an inert atmosphere. lookchem.com

Some protocols employ a one-pot method where the addition of bromine to the furanone is immediately followed by elimination of hydrobromic acid, mediated by a base like triethylamine (B128534) (Et₃N), to yield the desired α-bromoenone. unipi.it

Application of N-Bromosuccinimide (NBS) in Furanone Bromination

N-Bromosuccinimide (NBS) is a versatile and often preferred reagent for bromination due to its solid nature and milder reaction conditions compared to elemental bromine. wikipedia.org It is particularly useful in radical substitution and electrophilic addition reactions. wikipedia.org

In the synthesis of brominated furanones, NBS can be used for the α-bromination of carbonyl derivatives. wikipedia.org For example, treating 4-methoxy-2(5H)-furanone with one equivalent of NBS in carbon tetrachloride, with benzoyl peroxide as a catalyst, yields a mixture of products including the desired 3-bromo-4-methoxy-2(5H)-furanone in 45% yield. unipi.it

NBS is also employed for allylic bromination. cdnsciencepub.com For instance, the reaction of a diester precursor with NBS and a trace amount of α,α'-azodiisobutyronitrile (AIBN) in refluxing carbon tetrachloride leads to the formation of a bromo ester, which can then be cyclized. cdnsciencepub.com In another example, 3-bromo-5-methylene-2(5H)-furanone was synthesized in a two-step process starting with the AIBN-mediated reaction of a precursor with NBS in refluxing carbon tetrachloride. unipi.it

| Starting Material | Reagent | Conditions | Product | Yield |

| 4-methoxy-2(5H)-furanone | NBS (1.0 equiv), Benzoyl Peroxide (cat.) | CCl₄, reflux | 3-bromo-4-methoxy-2(5H)-furanone | 45% unipi.it |

| Diester precursor | NBS (1.1 equiv), AIBN (trace) | CCl₄, reflux, 1h | Bromo ester intermediate | Not specified cdnsciencepub.com |

| 5-methyl-2(5H)-furanone derivative | NBS (2.7 equiv), AIBN | CCl₄, reflux | Dibrominated intermediate | Not specified unipi.it |

Two-Phase Bromination Systems for Lactone Scaffolds

A practical method for the α-bromination of lactones involves a two-phase system, which can be particularly useful for industrial-scale synthesis. nih.govbeilstein-journals.org This process typically begins with the ring-opening of the lactone using bromine (Br₂) and a substoichiometric amount of phosphorus tribromide (PBr₃) to form an α-bromocarboxylic acid. nih.govbeilstein-journals.org

The subsequent intramolecular cyclization is achieved in a two-phase system, such as water/chloroform (H₂O/CHCl₃) or water/methyl ethyl ketone (H₂O/MEK), using a tetraalkylammonium hydroxide (B78521) (R₄N⁺OH⁻) as a base. nih.govbeilstein-journals.org This mild and efficient method allows for the synthesis of α-bromolactones in good yields and can be performed as a one-pot operation. nih.govbeilstein-journals.org This technique has been successfully applied to produce α-bromo-δ-valerolactone, a highly reactive intermediate. nih.gov

Indirect Synthesis and Precursor Modifications

Indirect methods for synthesizing 3-Bromofuran-2(5H)-one often involve the modification of functionalized precursors or the use of elimination reactions to form the furanone ring.

Dehydrobromination Strategies for Furanone Formation

Dehydrobromination is a key step in several synthetic routes to this compound, where a dibrominated intermediate is treated with a base to eliminate a molecule of hydrogen bromide (HBr), thus forming the double bond of the furanone ring. unipi.it

A common strategy involves the initial addition of elemental bromine across the double bond of a 2(5H)-furanone precursor to form a dibromo adduct. unipi.it This adduct is then subjected to dehydrobromination using a base such as pyridine (B92270) or triethylamine (Et₃N) to yield the final product. unipi.it For example, 3-bromo-2(5H)-furanone was obtained in a 47.6% yield from 2(5H)-furanone by bromine addition in diethyl ether, followed by dehydrobromination with triethylamine. unipi.it

| Precursor | Reagents | Conditions | Product | Yield |

| 2(5H)-furanone | 1. Br₂ in Et₂O, reflux; 2. Et₃N | Not specified | 3-bromo-2(5H)-furanone | 47.6% unipi.it |

| 4-methoxy-2(5H)-furanone | 1. Br₂; 2. Et₃N | Not specified | 3-bromo-4-methoxy-2(5H)-furanone | 80% unipi.it |

| 5-methyl-2(5H)-furanone | 1. Br₂ in CCl₄; 2. Pyridine | Not specified | 3-bromo-5-methyl-2(5H)-furanone | Not specified unipi.it |

Functionalization of Substituted 2(5H)-Furanone Precursors

The synthesis of this compound can also be achieved by modifying more complex or highly substituted precursors. A prominent example is the use of mucobromic acid (3,4-dibromo-5-hydroxy-2(5H)-furanone). vulcanchem.comwikipedia.org

One established pathway involves the reduction of mucobromic acid with sodium borohydride (B1222165) (NaBH₄) in methanol (B129727) at 0°C, followed by treatment with concentrated sulfuric acid (H₂SO₄). unipi.itvulcanchem.com This process yields 3,4-dibromofuran-2(5H)-one, which can be further transformed into this compound. vulcanchem.com This dibrominated intermediate is a versatile building block for creating various substituted furanones through reactions like Suzuki-Miyaura coupling. researchgate.net

Another approach starts from 4,5-Dibromo-3,6-endoxohexahydrophthalic anhydride, which upon heating with quinoline, yields this compound. smolecule.com

Multi-Step Conversions from Acyclic or Heterocyclic Starting Materials

The creation of this compound often involves intricate multi-step synthetic pathways starting from either acyclic (non-cyclic) or other heterocyclic (cyclic with different atoms in the ring) compounds. These methods provide a versatile approach to constructing the furanone core with the desired bromine substitution.

One notable multi-step synthesis begins with commercially available furfural (B47365). unipi.it A four-step protocol was developed to convert furfural into 3-bromo-5-methoxy-2(5H)-furanone. unipi.it This process involves a series of chemical transformations, including a bromine addition and a subsequent dehydrobromination step mediated by pyridine to yield the target compound. unipi.it

Another strategy utilizes 2(5H)-furanone as the starting material. The synthesis of 3-bromo-2(5H)-furanone was achieved by the addition of bromine to 2(5H)-furanone in diethyl ether under reflux, followed by dehydrobromination using triethylamine. unipi.it A similar approach was used to synthesize 3-bromo-5-methyl-2(5H)-furanone from 5-methyl-2(5H)-furanone, employing carbon tetrachloride as the solvent for the bromination step. unipi.it

Furthermore, mucobromic acid, a commercially available compound which can also be prepared from furfural, serves as a precursor for 3,4-dibromofuran-2(5H)-one. researchgate.net This is achieved through a reduction reaction using sodium borohydride. researchgate.net The resulting 3,4-dibromofuran-2(5H)-one can then be used in subsequent reactions, such as palladium-catalyzed cross-coupling reactions, to introduce various substituents at the 4-position, yielding 4-alkyl-3-bromo-2(5H)-furanones. researchgate.net

A novel approach for the synthesis of 3-bromofuran (B129083) derivatives involves the stereoselective cyclization of γ,δ-epoxy-(E)-α-bromoacrylates. clockss.org This method, mediated by trimethylaluminum (B3029685) (Me3Al), allows for the efficient formation of the furan (B31954) ring with a bromine atom at the 3-position. clockss.orgresearchgate.net Depending on the specific reagent used with Me3Al, different derivatives can be obtained; for instance, using water leads to a 2-methyl-3-bromofuran, while using a fluorinated alcohol produces a 2-alkoxy-3-bromofuran. clockss.org

These multi-step conversions from varied starting materials highlight the adaptability of synthetic strategies to achieve the this compound scaffold and its analogues.

Regioselective and Stereoselective Synthesis of Bromofuranone Analogues

The precise placement of the bromine atom and the control of the three-dimensional arrangement of atoms (stereochemistry) are critical in the synthesis of bromofuranone analogues, as these features can significantly influence their biological activity.

Control of Bromine Substitution Position

Regioselectivity, the control of where a chemical reaction occurs on a molecule, is a key challenge in the synthesis of brominated furanones. Several methods have been developed to achieve selective bromination at the C3-position.

For instance, the bromination of 4-methoxy-2(5H)-furanone with N-bromosuccinimide (NBS) in the presence of a catalytic amount of benzoyl peroxide resulted in a mixture of products, with 3-bromo-4-methoxy-2(5H)-furanone being the major component, isolated in a 45% yield. unipi.it This indicates a degree of regioselectivity for the C3-position.

In another example, the bromination of gem-diarylated furanones was found to be highly regioselective, exclusively yielding the 3-brominated products. ucc.ie This was confirmed through 2D-NOESY NMR experiments. researchgate.net The reaction typically involves heating the furanone with bromine, followed by the addition of triethylamine. ucc.ie

The synthesis of 4-(1-alkynyl)-3-bromo-2(5H)-furanones has been achieved with high regioselectivity through a modified Sonogashira reaction. researchgate.net This palladium/copper-catalyzed reaction involves treating 3,4-dibromo-2(5H)-furanone with 1-alkynes in the presence of potassium fluoride (B91410) as a base, leading to selective substitution at the 4-position. researchgate.net

Similarly, regioselective synthesis of 4-benzyl-3-bromofuran-2(5H)-ones was accomplished via a Suzuki-Miyaura reaction of 3,4-dibromo-furan-2(5H)-one with potassium benzyltrifluoroborates using a specific palladium catalyst and potassium carbonate as the base. researchgate.net

These examples demonstrate that by carefully choosing the starting materials, reagents, and reaction conditions, the position of bromine substitution on the furanone ring can be effectively controlled.

Asymmetric Induction in Bromofuranone Syntheses

Asymmetric induction refers to the preferential formation of one enantiomer or diastereomer over the other, leading to a product with a specific three-dimensional structure. wikipedia.orgmsu.edu This is particularly important in the synthesis of biologically active molecules, as different stereoisomers can have different effects.

While the provided search results focus heavily on regioselective synthesis, the principles of asymmetric induction are broadly applicable in organic synthesis. wikipedia.orguwindsor.caedurev.in Asymmetric synthesis can be achieved through various methods, including the use of chiral substrates, chiral reagents, or chiral catalysts. wikipedia.org

In the context of furanone synthesis, a novel method for creating 3-bromofuran derivatives utilizes a stereoselective cyclization of γ,δ-epoxy-(E)-α-bromoacrylates. clockss.orgresearchgate.net This reaction proceeds via a 5-exo cyclization mediated by trimethylaluminum, and its stereoselectivity is a key feature. clockss.org The stereochemistry of the starting epoxy-acrylate influences the stereochemistry of the final furan product. clockss.org

The development of stereoselective routes is crucial for accessing a wide variety of conformationally restricted analogues. nih.gov For example, a versatile stereoselective route was developed for the synthesis of new 2’-(S)-CCG-IV analogues, which allowed for late-stage diversification. nih.gov

Although specific examples of asymmetric induction leading to chiral this compound are not extensively detailed in the provided results, the established principles of asymmetric synthesis and the successful stereoselective synthesis of related furan derivatives suggest that such syntheses are feasible and represent an important area for future research. The ability to control both the position of the bromine atom and the stereochemistry of the furanone ring is essential for developing potent and selective biologically active compounds. ucc.ieuni-mainz.de

Reactivity and Transformational Chemistry of 3 Bromofuran 2 5h One

Nucleophilic Substitution Reactions of the Bromine Atom

The bromine atom at the C3 position of the furanone ring is susceptible to displacement by various nucleophiles, providing a direct route to functionalized butenolides. smolecule.com

The substitution of the bromine atom with carbon-based nucleophiles is a fundamental strategy for elaborating the furanone scaffold. While specific examples directly involving 3-bromofuran-2(5H)-one are not extensively detailed in the provided search results, the reactivity of similar brominated furanones suggests that organocuprates and other soft carbon nucleophiles could be effective reagents for this transformation. These reactions would lead to the formation of 3-alkyl or 3-aryl furan-2(5H)-ones, which are valuable precursors for more complex molecules.

The bromine atom can be readily displaced by heteroatom nucleophiles, such as alkoxides and amines. smolecule.com For instance, reaction with sodium methoxide (B1231860) or potassium tert-butoxide leads to the corresponding 3-alkoxyfuran-2(5H)-ones. smolecule.com These substitution reactions are crucial for introducing diverse functional groups and modifying the electronic properties of the butenolide ring. The reaction of related brominated furanones with amines has also been reported, yielding 3-amino-substituted derivatives. evitachem.com

A study on the synthesis of S-derivatives of 5-(5-bromofuran-2-yl)-4-methyl-1,2,4-triazole-3-thiol, while not directly involving this compound, demonstrates the principle of nucleophilic substitution on a bromofuran ring system. zsmu.edu.ua

Displacement with Carbon Nucleophiles

Carbon-Carbon Bond Forming Reactions

This compound is an excellent substrate for various carbon-carbon bond-forming reactions, particularly those catalyzed by transition metals.

The Suzuki-Miyaura reaction is a powerful tool for creating carbon-carbon bonds between sp2-hybridized carbon atoms. This compound and its derivatives are effective coupling partners in these reactions. For example, the Suzuki-Miyaura coupling of a 3-bromofuranone derivative with a variety of arylboronic acids has been successfully demonstrated using a Pd(PPh₃)Cl₂ catalyst, CsF as the base, and Bu₄NI as a phase-transfer agent in a biphasic toluene-water system. researchgate.net This methodology allows for the synthesis of a library of 3-aryl-5-alkylidenefuran-2(5H)-ones. researchgate.net

Similarly, the coupling of 3,4-dibromofuran-2(5H)-one with potassium benzyltrifluoroborates in the presence of a PdCl₂(dppf)₂ catalyst has been reported to yield 3,4-dibenzylfuran-2(5H)-ones, showcasing the utility of palladium catalysis in functionalizing brominated furanones. researchgate.net The reaction of 3-bromofuran (B129083) with aryl bromides in the presence of a phosphine-free Pd(OAc)₂/KOAc system also highlights the versatility of palladium-catalyzed C-H bond arylation, a related transformation. researchgate.net

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions with Brominated Furanones

| Bromofuranone Substrate | Coupling Partner | Catalyst System | Product Type | Reference |

| 3-Bromofuranone derivative | Arylboronic acids | Pd(PPh₃)Cl₂, CsF, Bu₄NI | 3-Aryl-5-alkylidenefuran-2(5H)-ones | researchgate.net |

| 3,4-Dibromofuran-2(5H)-one | Potassium benzyltrifluoroborates | PdCl₂(dppf)₂ | 3,4-Dibenzylfuran-2(5H)-ones | researchgate.net |

| 3-Bromofuran | Aryl bromides | Pd(OAc)₂/KOAc | C2,C5-Di- and C2,C4,C5-triarylated 3-bromofurans | researchgate.net |

Organometallic reagents, such as Grignard reagents and organolithium species, are widely used for forming carbon-carbon bonds. mmcmodinagar.ac.inlibretexts.org While direct examples of their reaction with this compound at the C3 position are not explicitly detailed, the general reactivity of organometallic reagents with carbonyl compounds is well-established. mmcmodinagar.ac.inlibretexts.org It is plausible that under carefully controlled conditions, these reagents could either displace the bromine atom or add to the carbonyl group of the lactone.

Research on the regioselective deprotonation of 3-bromofuran at the C2 position using LDA followed by formylation demonstrates the utility of organolithium chemistry in functionalizing the furan (B31954) ring. researchgate.net Furthermore, the reaction of zirconacyclopentadienes with 3-bromofuran-2,5-dione (B1208300) in the presence of CuCl to form isobenzofuran-1,3-diones illustrates the potential of organometallic reagents in more complex transformations. tandfonline.com

The α,β-unsaturated lactone system in this compound makes it a potential Michael acceptor for conjugate addition reactions. Nucleophiles can add to the C5 position of the butenolide ring. A highly diastereoselective vinylogous Mukaiyama-Michael reaction has been reported for a related compound, (3-bromofuran-2-yloxy)(tert-butyl)dimethylsilane, with α,β-unsaturated aldehydes, leading to the formation of 1,4-adducts. rsc.org This suggests that this compound itself could undergo similar conjugate additions with suitable nucleophiles under appropriate catalytic conditions.

Cycloaddition Reactions (e.g., Diels-Alder)

The α,β-unsaturated lactone structure of this compound suggests potential participation in cycloaddition reactions, which are powerful methods for ring construction in organic synthesis. However, a review of scientific literature indicates that while related compounds such as 3-bromofuran readily engage in Diels-Alder reactions, this specific transformation is not extensively documented for this compound itself. rsc.orgwikipedia.org

The parent compound, 2(5H)-furanone, is known to participate in photochemical [2+2] cycloadditions, a reaction type that is discussed in the photochemical transformations section of this article. acs.org Theoretical studies on the reaction of 2(5H)-furanone with ethylene (B1197577) and acetylene (B1199291) have shown that the reaction proceeds through the formation of a triplet 1,4-biradical intermediate, which subsequently forms the cyclobutane (B1203170) product. acs.org

Other Chemical Transformations

Beyond cycloadditions, this compound can undergo a variety of other chemical transformations, leveraging the reactivity of the bromine substituent and the furanone core.

Reductive Dehalogenation Processes

The removal of the bromine atom from the 3-position of the furanone ring is a key transformation. Reductive dehalogenation of α-halo-β-arylbutenolides is a known strategy for preparing α-unsubstituted butenolides. researchgate.netlookchem.com For brominated furanones, this transformation can be achieved using various reducing agents. For instance, research on related brominated furanones has demonstrated the efficacy of zinc dust in mediating this reaction. In one study, protoanemonin (B48344) was synthesized from (Z)-4-bromo-5-(bromomethylene)-furan-2(5H)-one through a reductive dehalogenation reaction using zinc. redalyc.orggrafiati.com This highlights a viable method for removing bromine from the furanone scaffold.

Table 1: Example of Reductive Dehalogenation of a Related Brominated Furanone

| Starting Material | Reagent | Product | Overall Yield | Reference(s) |

| (Z)-4-bromo-5-(bromomethylene)-furan-2(5H)-one | Zinc (Zn) | Protoanemonin | 10% | redalyc.org |

Oxidation Reactions

The furanone ring system can be susceptible to oxidation. Research on related 5-bromo-2-furan derivatives has shown that they can be oxidized to γ-hydroxy butenolides. acs.org This transformation has been successfully carried out using pyridinium (B92312) chlorochromate (PCC), a reagent commonly used for the oxidation of alcohols to carbonyls, which demonstrates its utility in oxidizing the furan ring system itself in this context. acs.org

Table 2: Example of Oxidation of a Related Brominated Furan Derivative

| Reactant Class | Reagent | Product Class | Reference(s) |

| 5-Bromo-2-furan-derivatives | Pyridinium chlorochromate (PCC) | γ-Hydroxy butenolides | acs.org |

Photochemical Transformations

The 2(5H)-furanone core is photochemically active and can undergo characteristic reactions upon irradiation with light. researchgate.net The most notable of these is the intermolecular [2+2] photocycloaddition with unsaturated compounds like alkenes and alkynes. acs.org Detailed mechanistic studies on the parent 2(5H)-furanone show that the reaction with ethylene and acetylene proceeds via a triplet biradical intermediate to yield cyclobutane or cyclobutene (B1205218) adducts, respectively. acs.org This reactivity provides a pathway to complex bicyclic structures. Intramolecular versions of this reaction are also utilized in the synthesis of constrained polycyclic systems, such as diazatricyclo[5.3.0.01,5]decanes from N-Boc-protected 4-(allylaminomethyl)-2(5H)furanones. clockss.orgacs.org

Table 3: Representative Photochemical [2+2] Cycloaddition of the 2(5H)-Furanone Core

| Reactant 1 | Reactant 2 | Reaction Type | Product Type | Reference(s) |

| 2(5H)-Furanone | Ethylene | Intermolecular [2+2] Photocycloaddition | Bicyclo[3.2.0]heptan-2-one derivative | acs.org |

| 2(5H)-Furanone | Acetylene | Intermolecular [2+2] Photocycloaddition | Bicyclo[3.2.0]hept-6-en-2-one derivative | acs.org |

Mechanistic Investigations and Reaction Pathway Elucidation

Elucidation of Reaction Intermediates

The transformations of 3-bromofuran-2(5H)-one often proceed through various transient species that dictate the final product distribution. The identification and characterization of these reaction intermediates are paramount for a complete mechanistic picture.

In the synthesis of 3-bromo-5-(1-hydroxyethyl)-2(5H)-furanone, it is speculated that the reaction proceeds through intermediates such as a bromonium ion or a related species, followed by nucleophilic attack. unipi.it Similarly, the synthesis of 3-bromo-2(5H)-furanone from 2(5H)-furanone involves the addition of bromine to form a dibromo adduct, which then undergoes dehydrobromination. unipi.it This dibromo intermediate is a key species in the reaction pathway.

In palladium-catalyzed amination reactions, the mechanism is thought to involve oxidative addition of the 3-bromofuran (B129083) to a palladium(0) complex, forming an arylpalladium(II) halide intermediate. acs.org This intermediate then undergoes reaction with an amine, followed by reductive elimination to yield the aminated product and regenerate the palladium(0) catalyst. acs.org The nature of the phosphine (B1218219) ligand and the specific reaction conditions can influence the stability and reactivity of these palladium intermediates. acs.org

Furthermore, in photooxidation reactions, the formation of 3-bromo-5-hydroxy-2(5H)-furanone from 3-bromofuran likely involves the generation of a singlet oxygen species that reacts with the furan (B31954) ring to form an endoperoxide intermediate. unipi.it This unstable intermediate then rearranges to the final product.

The table below summarizes some of the proposed intermediates in reactions involving brominated furanones.

| Reaction Type | Starting Material | Proposed Intermediate(s) | Final Product |

| Bromination/Dehydrobromination | 2(5H)-Furanone | Dibromo adduct | 3-Bromo-2(5H)-one |

| Palladium-Catalyzed Amination | 3-Bromofuran | Arylpalladium(II) halide complex | 3-(N-Alkyl/Aryl-amino)furan |

| Photooxidation | 3-Bromofuran | Endoperoxide | 3-Bromo-5-hydroxy-2(5H)-furanone |

| Aldol (B89426) Reaction | 3-Bromo-2(5H)-furanone | Enolate or related nucleophile | syn-3-bromo-5-(1-hydroxybenzyl)-2(5H)-furanone |

Kinetic Studies of Key Transformational Processes

Kinetic studies provide quantitative insights into the rates and mechanisms of chemical reactions. For this compound and related compounds, kinetic investigations have shed light on the factors influencing their reactivity.

In palladium-catalyzed amination reactions of five-membered heterocyclic halides, including bromofurans, the reaction rate is influenced by the position of the halogen. acs.org It has been observed that the reactions of 2-bromofuran (B1272941) are faster than those of 3-bromofuran, suggesting that the oxidative addition step may be the turnover-limiting step in the catalytic cycle. acs.org The electronic and steric properties of the phosphine ligand also play a crucial role in the reaction kinetics. acs.org For instance, the use of tri-tert-butylphosphine (B79228) as a ligand generally leads to faster reactions compared to other phosphines. acs.org

A study on the Brønsted acid-catalyzed reduction of furans using silanes demonstrated a zeroth-order dependence on the concentration of the silane (B1218182), indicating it is not involved in the rate-determining step. acs.org However, the reaction rate showed a clear dependency on the catalyst loading, with higher catalyst concentrations leading to faster consumption of the furan starting material. acs.org

The plausible reaction pathway for the oxidation of furfural (B47365) to 2(5H)-furanone and other products has been proposed based on reaction kinetics studies. nih.gov These studies help in understanding the sequence of elementary steps and identifying the rate-determining step, which is crucial for optimizing the reaction conditions to favor the formation of the desired product.

The following table presents a summary of kinetic findings for reactions involving brominated furans.

| Reaction | Key Finding | Implication |

| Palladium-Catalyzed Amination of Bromofurans | Reaction of 2-bromofuran is faster than 3-bromofuran. acs.org | Oxidative addition is likely the turnover-limiting step. acs.org |

| Brønsted Acid-Catalyzed Furan Reduction | Zeroth-order dependence on silane concentration. acs.org | The silane is not involved in the rate-determining step. acs.org |

| Brønsted Acid-Catalyzed Furan Reduction | Rate is dependent on catalyst loading. acs.org | The acid catalyst plays a direct role in the rate-determining step. acs.org |

Catalytic Mechanisms in this compound Chemistry

Catalysis is a cornerstone of modern organic synthesis, and various catalytic systems have been employed in reactions involving this compound and its derivatives.

Palladium catalysts are widely used for cross-coupling reactions of bromofurans. acs.orgresearchgate.net In Suzuki-Miyaura coupling reactions, a palladium catalyst, such as PdCl2(dppf)2, facilitates the reaction between a bromofuran derivative and a boronic acid or its ester. researchgate.netresearchgate.net The catalytic cycle typically involves oxidative addition of the bromofuran to the Pd(0) species, transmetalation with the boronic acid derivative, and reductive elimination to form the C-C bond and regenerate the catalyst. researchgate.net

N-heterocyclic carbenes (NHCs) have also emerged as powerful catalysts in organic synthesis. researchgate.net While specific examples with this compound are not detailed in the provided search results, NHCs are known to catalyze a variety of transformations that could potentially be applied to this substrate.

In addition to metal-based catalysts, organocatalysts have also been utilized. For instance, an axially chiral guanidine (B92328) base has been used to catalyze the asymmetric vinylogous aldol reaction of 3-bromo-2(5H)-furanone with benzaldehyde. unipi.it This catalyst controls the stereochemical outcome of the reaction, leading to the formation of the syn-diastereomer with high enantioselectivity. unipi.it

The use of β-cyclodextrin as a reusable catalyst in water for the synthesis of 3,4,5-substituted furan-2(5H)-one derivatives represents a green chemistry approach. researchgate.net The hydrophobic cavity of β-cyclodextrin can bind the organic substrates, facilitating the reaction in an aqueous medium. researchgate.net

| Catalyst Type | Example Catalyst | Reaction |

| Palladium Catalyst | PdCl2(dppf)2 | Suzuki-Miyaura Coupling researchgate.netresearchgate.net |

| Palladium Catalyst | Pd(dba)2/PtBu3 | Amination acs.org |

| Organocatalyst | Axially chiral guanidine base | Asymmetric Vinylogous Aldol Reaction unipi.it |

| Biocatalyst/Supramolecular Catalyst | β-Cyclodextrin | Synthesis of substituted furan-2(5H)-ones researchgate.net |

Synthetic Utility and Applications in Complex Molecule Construction and Materials Science

Building Block for Heterocyclic Compounds

The unique chemical architecture of 3-Bromofuran-2(5H)-one, which includes both a reactive carbon-bromine bond and a lactone ring, establishes it as a valuable intermediate for synthesizing a variety of heterocyclic structures. vulcanchem.comsmolecule.com This reactivity allows for strategic modifications to create diverse molecular frameworks. vulcanchem.com

Synthesis of Diverse Substituted Furanone Derivatives

The bromine atom at the 3-position is a key functional handle, enabling the introduction of various substituents onto the furanone ring primarily through palladium-catalyzed cross-coupling reactions. researchgate.net The Suzuki-Miyaura reaction, in particular, has been effectively employed to couple this compound and its derivatives with a range of boronic acids or their salts, leading to the formation of 3,4-disubstituted furanones. researchgate.netsmolecule.com

For instance, research has demonstrated the synthesis of 4-benzyl-3-bromofuran-2(5H)-one derivatives. researchgate.net This transformation highlights the compound's utility in creating carbon-carbon bonds at the furanone core, a crucial step in building molecular complexity.

Table 1: Synthesis of 4-benzyl-3-bromofuran-2(5H)-one Derivatives

This table summarizes the synthesis of various derivatives through the reaction of 3,4-dibromo-furan-2(5H)-one with different potassium benzyltrifluoroborates, resulting in intermediates for more complex molecules. researchgate.net

| Entry | Potassium Benzyltrifluoroborate Derivative (R) | Product (4-benzyl-3-bromofuran-2(5H)-one derivative) | Yield (%) |

|---|---|---|---|

| 1 | H | 4-benzyl-3-bromofuran-2(5H)-one | 65 |

| 2 | 4-Me | 3-bromo-4-(4-methylbenzyl)furan-2(5H)-one | 68 |

| 3 | 4-OMe | 3-bromo-4-(4-methoxybenzyl)furan-2(5H)-one | 66 |

| 4 | 4-F | 3-bromo-4-(4-fluorobenzyl)furan-2(5H)-one | 55 |

| 5 | 4-Cl | 3-bromo-4-(4-chlorobenzyl)furan-2(5H)-one | 61 |

| 6 | 2-Me | 3-bromo-4-(2-methylbenzyl)furan-2(5H)-one | 58 |

These reactions demonstrate the compound's role as a scaffold for producing structurally diverse furanones, which are themselves important precursors for pharmaceuticals and agrochemicals. vulcanchem.comsmolecule.com

Construction of Advanced Furan-Based Molecular Scaffolds

Beyond simple substitution, this compound is instrumental in constructing more intricate molecular architectures. It serves as a precursor for a variety of heterocyclic compounds, including furans, pyrans, and pyrroles, which are core structures in many biologically active molecules. smolecule.com The ability to perform sequential, site-selective reactions on the furanone ring allows for the development of complex scaffolds. smolecule.com For example, the bromine atom can be replaced via nucleophilic substitution, while the lactone moiety can undergo ring-opening reactions, providing multiple pathways for derivatization. vulcanchem.comsmolecule.com This versatility makes it a key component in the generation of compound libraries for screening purposes in drug discovery. smolecule.com

Precursor in Natural Product Total Synthesis

The furan-2(5H)-one, or butenolide, motif is a common feature in a wide array of biologically active natural products. researchgate.net Consequently, this compound has been identified as a valuable starting material or intermediate in the challenging field of total synthesis.

Application in Syntheses of Specific Natural Products

The utility of this compound is highlighted by its use in synthetic strategies targeting complex natural products. One notable example is its application in the synthetic efforts toward (±)-bipinnatin J, a furanocembrane diterpene isolated from gorgonian corals. nih.gov In a planned synthesis route, a key step involved the cross-coupling of this compound with an alkyl fragment to construct the core structure of the natural product. nih.gov Although this specific reaction ultimately proved to be low-yielding, prompting a change in strategy, its consideration underscores its value as a recognized building block for such complex molecules. nih.gov

Access to Analogues of Bioactive Rubrolides and Related Compounds

Rubrolides are a class of marine natural products, often isolated from ascidians, that exhibit significant antibiotic, cytotoxic, and anti-inflammatory properties. vulcanchem.comblucher.com.br These compounds are characterized by a γ-alkylidenebutenolide structure. vulcanchem.com this compound is a key precursor in the synthesis of analogues of these important natural products. vulcanchem.com Synthetic routes often involve Suzuki coupling reactions with arylboronic acids, followed by condensation with aromatic aldehydes and subsequent dehydration to form the final γ-alkylidenebutenolide structure. vulcanchem.com

Research has focused on synthesizing various rubrolide analogues to study their structure-activity relationships, particularly their potential phytotoxic activity, inspired by the structural similarity to the natural lactone, cyanobacterin. blucher.com.br

Table 2: Examples of Synthesized Rubrolide Analogues

This table presents a selection of 4-Aryl-5-arylidene-3-bromofuran-2(5H)-one rubrolide analogues synthesized to investigate their biological activities. blucher.com.br

| Compound ID | Aryl Group (at C4) | Arylidene Group (at C5) |

|---|---|---|

| 14a | Phenyl | Phenyl |

| 14b | Phenyl | 4-methylphenyl |

| 14c | Phenyl | 4-methoxyphenyl |

| 14d | 4-methylphenyl | Phenyl |

| 14e | 4-methylphenyl | 4-methylphenyl |

| 14f | 4-methoxyphenyl | Phenyl |

Applications in Polymer Chemistry

While the primary applications of this compound are centered in synthetic organic and medicinal chemistry, its unique electronic and photophysical properties have led to explorations in materials science. vulcanchem.comsmolecule.com Recent research has suggested its potential for incorporation into novel functional materials. smolecule.com Specifically, studies have begun to investigate its use in the development of organic light-emitting diodes (OLEDs), where its structural features could contribute to desirable photophysical properties. smolecule.com This area of research is still emerging but indicates a potential future application for this compound and its derivatives beyond its traditional role as a synthetic intermediate. vulcanchem.com

Synthesis of Functional Aliphatic Polyesters via Ring-Opening Polymerization

The synthesis of functional aliphatic polyesters is often achieved through the ROP of functionalized lactones. While specific data for this compound is unavailable, the principles can be understood by examining a closely related and well-studied monomer, α-bromo-γ-butyrolactone .

The presence of the bromine atom on the lactone ring provides a reactive handle for further chemical transformations after polymerization. The ROP of α-bromo-γ-butyrolactone is typically carried out using organocatalysts to afford well-defined copolymers. For instance, its copolymerization with other lactones like ε-caprolactone or trimethylene carbonate can be achieved using catalysts such as diphenyl phosphate (B84403) (DPP) at ambient temperatures. rsc.org This controlled polymerization allows for the incorporation of the bromo-functionalized units along the polyester (B1180765) backbone.

Table 1: Representative Organocatalyzed Ring-Opening Copolymerization of α-Bromo-γ-butyrolactone (αBrγBL)

| Co-monomer | Catalyst | Initiator | Temperature (°C) | Resulting Polymer | Reference |

| Trimethylene Carbonate | Diphenyl Phosphate (DPP) | Alcohol | 30 | P(TMC-co-αBrγBL) | rsc.org |

| ε-Caprolactone | Diphenyl Phosphate (DPP) | Alcohol | 30 | P(CL-co-αBrγBL) | rsc.org |

This table illustrates the general conditions for the ROP of a similar bromo-functionalized lactone, as specific data for this compound is not available.

The resulting polyesters, containing pendant bromine atoms, are versatile platforms for further functionalization.

Development of Graft Copolymers and Functionalized Polymer Architectures

Graft copolymers are a class of branched polymers where side chains are chemically attached to a linear main chain. The presence of reactive functional groups, such as the bromine in a poly(α-bromo-γ-butyrolactone) segment, is a key strategy for synthesizing graft copolymers via a "grafting from" approach.

In this method, the halogenated sites on the polyester backbone act as initiation points for a secondary polymerization, typically a controlled radical polymerization technique like Atom Transfer Radical Polymerization (ATRP). rsc.org This allows for the growth of new polymer chains (the grafts) from the polyester backbone.

For example, a polyester synthesized from α-bromo-γ-butyrolactone can be used as a macroinitiator for the ATRP of various vinyl monomers, such as methyl methacrylate (B99206) (MMA) or styrene. rsc.org This results in the formation of a graft copolymer with a biodegradable polyester backbone and grafted side chains of, for instance, poly(methyl methacrylate).

Table 2: Synthesis of Graft Copolymers from Bromo-Functionalized Polyesters

| Polyester Backbone | Graft Monomer | Polymerization Technique for Grafting | Resulting Graft Copolymer Architecture | Reference |

| P(CL-co-αBrγBL) | Methyl Acrylate | Cu(0)-mediated Controlled Radical Polymerization | PCL backbone with Poly(methyl acrylate) grafts | rsc.org |

| P(TMC-co-αBrγBL) | Methyl Methacrylate | Atom Transfer Radical Polymerization (ATRP) | PTMC backbone with Poly(methyl methacrylate) grafts | rsc.org |

This table demonstrates the "grafting from" approach using a bromo-functionalized polyester. Specific examples using poly(this compound) are not available in the literature.

This approach allows for the creation of complex polymer architectures with tunable properties, combining the biodegradability of the polyester backbone with the distinct properties of the grafted side chains.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise atomic connectivity of 3-Bromofuran-2(5H)-one. By analyzing the behavior of atomic nuclei in a magnetic field, both proton (¹H) and carbon-13 (¹³C) NMR provide unambiguous evidence for the compound's structure.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of this compound is expected to display two distinct signals corresponding to the two types of non-equivalent protons in the molecule. The methylene (B1212753) protons at the C5 position (-CH₂-) are diastereotopic and would ideally appear as two separate signals, but often present as a single, slightly broadened signal. They are adjacent to the vinyl proton at C4, leading to splitting. The vinyl proton at C4 is coupled to the C5 protons.

Based on typical chemical shift values for similar structures, the following spectral data are predicted:

| Proton Assignment | Predicted Chemical Shift (δ) (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) (Hz) |

| H-4 | ~7.6 | Triplet (t) | ~1.5 - 2.0 |

| H-5 | ~4.9 | Doublet (d) | ~1.5 - 2.0 |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The proton-decoupled ¹³C NMR spectrum provides a direct map of the carbon skeleton, showing four distinct signals for each unique carbon atom in this compound. The chemical shift of each carbon is indicative of its electronic environment. The carbonyl carbon (C2) of the lactone is the most deshielded, appearing significantly downfield. The vinylic carbons (C3 and C4) appear in the alkene region, while the saturated C5 carbon, being attached to an oxygen atom, is also shifted downfield relative to a simple alkane. bhu.ac.in A ¹³C NMR spectrum is available in the SpectraBase database, provided by the University of Vienna. nih.gov

Predicted ¹³C NMR spectral data are summarized below:

| Carbon Assignment | Predicted Chemical Shift (δ) (ppm) |

| C2 (C=O) | ~168 |

| C4 (=CH) | ~148 |

| C3 (-C-Br) | ~115 |

| C5 (-CH₂-O) | ~71 |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight and to gain structural insights through the analysis of fragmentation patterns. The nominal molecular weight of this compound is 162 g/mol , calculated using the most common isotopes (¹²C, ¹H, ¹⁶O, ⁷⁹Br). nih.gov Due to the near-equal natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br), the molecular ion peak in the mass spectrum appears as a characteristic doublet (M•⁺ and M+2•⁺) of approximately equal intensity, separated by two mass units (e.g., m/z 162 and 164). High-resolution mass spectrometry (HRMS) can confirm the elemental composition by providing a highly accurate mass measurement; the monoisotopic mass is calculated as 161.93164 Da. nih.gov

Predicted collision cross-section (CCS) data, which relates to the ion's shape, and m/z values for common adducts have been calculated and are valuable for advanced MS analysis. uni.lu

| Adduct / Ion | Predicted m/z |

| [M]•⁺ | 161.93109 |

| [M+H]⁺ | 162.93892 |

| [M+Na]⁺ | 184.92086 |

| [M-H]⁻ | 160.92436 |

The fragmentation of the molecular ion is expected to proceed through characteristic pathways, including the loss of a bromine radical (Br•), the loss of carbon monoxide (CO) from the lactone ring, and subsequent cleavages of the furanone ring structure.

Vibrational Spectroscopy for Functional Group Identification (Infrared Spectroscopy)

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. nih.gov The spectrum of this compound is dominated by absorptions corresponding to the α,β-unsaturated lactone moiety.

The most characteristic vibrational bands are predicted as follows:

| Wavenumber (cm⁻¹) | Vibrational Mode | Description |

| ~3100 | C-H Stretch | Vinylic C-H stretch from the C4 proton. |

| ~1785 | C=O Stretch | Strong absorption characteristic of a five-membered lactone (γ-lactone). The conjugation and ring strain shift this to a higher frequency. |

| ~1650 | C=C Stretch | Absorption for the carbon-carbon double bond within the ring, conjugated to the carbonyl. |

| ~1150 | C-O Stretch | Strong absorption from the C-O-C linkage of the ester group. |

X-ray Crystallography for Solid-State Molecular Structure Determination

As of the date of this article, a search of publicly available scientific literature and crystallographic databases did not yield any published single-crystal X-ray diffraction data for this compound. Therefore, precise experimental bond lengths, bond angles, and solid-state packing information are not available.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The α,β-unsaturated lactone system in this compound constitutes a chromophore that absorbs UV light. Two primary electronic transitions are expected for this system.

π→π* Transition: This is a high-intensity absorption corresponding to the excitation of an electron from a π bonding orbital to a π* antibonding orbital. For conjugated enone systems, this transition typically occurs in the range of 200-250 nm. The conjugation between the C=C and C=O bonds lowers the energy gap, shifting the absorption to a longer wavelength compared to isolated chromophores.

n→π* Transition: This is a lower-intensity (often termed "forbidden") transition involving the excitation of an electron from a non-bonding orbital (one of the lone pairs on the oxygen atom) to the π* antibonding orbital of the carbonyl group. This absorption occurs at a longer wavelength, typically above 280 nm for α,β-unsaturated carbonyls, but is significantly weaker than the π→π* transition. researchgate.net

Computational and Theoretical Chemistry of 3 Bromofuran 2 5h One Systems

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. mdpi.com By calculating the electron density, DFT can predict a wide range of molecular properties, offering a balance between accuracy and computational cost.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. ajchem-a.comwikipedia.org The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. ajchem-a.comyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability. A larger gap suggests higher stability and lower chemical reactivity. semanticscholar.org

In the analysis of the derivative containing the 3-bromofuran-2(5H)-one moiety, the HOMO is located at -8.43 eV. mdpi.com The 3-bromofuran-2,5-dione (B1208300) fragment (referred to as SBrC₅H₃O₂) makes a significant contribution of 25% to this orbital. mdpi.com The LUMO is found at a higher energy level, and the contribution of the 3-bromofuran-2,5-dione fragment to this orbital is modest, at only 2%. mdpi.com This distribution suggests that the furanone ring is more involved in electron-donating interactions within this specific molecular context. mdpi.com

Table 1: Frontier Molecular Orbital Contributions for a this compound Derivative Data extracted from a study on (E)-3-bromo-4-((4-((1-(4-chlorophenyl)ethylidene)amino)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-5-((2-isopropylcyclohexyl)oxy)furan-2(5H)-one. mdpi.com

| Molecular Orbital | Energy (eV) | Key Contributing Fragments | Contribution of Furanone Fragment (%) |

| HOMO | -8.43 | Phenyl C₆H₅, 4H-1,2,4-triazol-4-amine (C₃N₄) | 25 |

| LUMO | - | 4-chlorophenyl C₆H₄Cl, Methynimine N=CH | 2 |

Prediction of Global and Local Reactivity Descriptors

Conceptual DFT provides a range of descriptors that quantify the global and local reactivity of a molecule. These indices are derived from the variations in energy with respect to the number of electrons. mdpi.com

Global Reactivity Descriptors:

Chemical Potential (μ): Measures the escaping tendency of electrons from a system.

Hardness (η): Represents the resistance to change in electron distribution.

Softness (S): The reciprocal of hardness, indicating the ease of electron transfer.

Electronegativity (χ): The power of an atom or group to attract electrons.

Electrophilicity Index (ω): A measure of the energy stabilization when the system acquires an additional electronic charge.

Local Reactivity Descriptors:

Parr Functions: These functions are used to predict the most probable sites for nucleophilic and electrophilic attacks within a molecule. By analyzing the Parr functions, one can identify specific atoms or regions that are more susceptible to chemical reactions. mdpi.com

Table 2: Calculated Global Reactivity Descriptors for a this compound Derivative Data based on the methodology described for a complex derivative containing the this compound moiety. mdpi.com

| Descriptor | Formula | Predicted Character |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Electron escaping tendency |

| Hardness (η) | (ELUMO - EHOMO) | Resistance to charge transfer |

| Softness (S) | 1 / η | Ease of charge transfer |

| Electronegativity (χ) | -μ | Electron attracting power |

| Electrophilicity Index (ω) | μ² / (2η) | Propensity to accept electrons |

Analysis of Supramolecular Interactions and Crystal Packing

The arrangement of molecules in a crystal lattice is governed by a complex network of intermolecular interactions. Understanding these interactions is crucial for predicting the physical properties of a solid-state material.

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal. mdpi.comnih.gov The surface is generated by partitioning the crystal electron density into molecular fragments. By mapping properties like normalized contact distance (dnorm) onto this surface, one can identify specific intermolecular contacts and their relative strengths. nih.govmdpi.com

Energy framework calculations offer a quantitative insight into the supramolecular architecture of crystals. This method calculates the interaction energies between a central molecule and its neighbors, distinguishing between electrostatic, polarization, dispersion, and repulsion components. The resulting frameworks provide a visual representation of the energy topology, highlighting the dominant forces responsible for the stability of the crystal lattice. mdpi.com While specific energy framework data for this compound is not available, this methodology has been successfully applied to its complex derivative to understand the energies contributing to its crystal structure. mdpi.com

Hirshfeld Surface Analysis for Intermolecular Contacts

Assessment of Aromaticity and Electron Delocalization

Aromaticity is a fundamental concept in chemistry related to the cyclic delocalization of π-electrons, which imparts significant stability to a molecule. wikipedia.org The furanone ring, while part of a larger class of aromatic furan (B31954) compounds, exhibits unique electronic characteristics. dovepress.commasterorganicchemistry.com

Several computational metrics are used to assess aromaticity:

Harmonic Oscillator Model of Aromaticity (HOMA): This geometry-based index evaluates aromaticity based on the deviation of bond lengths from an ideal aromatic system. A value close to 1 indicates high aromaticity, while values close to 0 or negative suggest non-aromatic or anti-aromatic character, respectively. mdpi.com

Bird Aromaticity Index: Another geometry-based measure that provides a quantitative value for the degree of aromaticity. mdpi.com

Nucleus-Independent Chemical Shift (NICS): A magnetic criterion where a negative value inside the ring typically indicates aromaticity. acs.org

In the computational study of the derivative molecule, the 2(5H)-furanone ring was found to have a negative HOMA value (-1.71464), suggesting an anti-aromatic character in that specific molecular environment. mdpi.com The Bird Aromaticity Index for the furanone ring was also low (21.11), further supporting a low degree of aromaticity compared to the benzene (B151609) rings present in the same molecule. mdpi.com The assessment of electron delocalization using tools like the electron localization function (ELF) can provide further confirmation of these findings by mapping the probability of finding electron pairs. cdnsciencepub.com

Table 3: Aromaticity Indices for the Furanone Ring in a Complex Derivative Data extracted from a study on (E)-3-bromo-4-((4-((1-(4-chlorophenyl)ethylidene)amino)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-5-((2-isopropylcyclohexyl)oxy)furan-2(5H)-one. mdpi.com

| Ring System | HOMA Index | Bird Aromaticity Index | Inferred Character |

| 2(5H)-furanone | -1.71464 | 21.11 | Anti-aromatic/Low Aromaticity |

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

The Molecular Electrostatic Potential (MEP) is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. uni-muenchen.deresearchgate.net It is calculated by determining the force exerted on a positive test charge (like a proton) at various points on the electron density surface of the molecule. uni-muenchen.de This analysis provides crucial insights into a molecule's electrostatic properties and helps predict its chemical reactivity, including sites for electrophilic and nucleophilic attack and intermolecular interactions. uni-muenchen.demdpi.com

MEP maps use a color-coded gradient to represent the electrostatic potential. Typically, regions of negative potential, which are electron-rich and prone to electrophilic attack, are colored red. rsc.org Conversely, areas with positive potential, indicating electron deficiency and susceptibility to nucleophilic attack, are colored blue. rsc.org Green and yellow regions represent intermediate or near-zero potential. researchgate.netrsc.org

The most prominent negative potential is concentrated around the highly electronegative oxygen atom of the carbonyl group (C=O). This region represents the primary site for electrophilic interactions. The ether oxygen atom within the furanone ring also contributes to a negative potential region, although typically less intense than the carbonyl oxygen.

Conversely, the hydrogen atoms attached to the saturated carbon (C5) exhibit positive electrostatic potential, marking them as potential sites for interaction with nucleophiles. A significant feature often observed with halogenated compounds is an area of positive potential on the bromine atom, known as a "sigma-hole," which allows it to act as a halogen bond donor. researchgate.net

The distribution of electron density, as visualized by the MEP map, is fundamental to understanding the molecule's reactivity. For instance, the electron-rich areas around the oxygen atoms are indicative of their role as hydrogen bond acceptors. Computational studies on complex molecules containing a 3-bromofuranone fragment confirm its significant influence on the molecule's frontier molecular orbitals, which govern electronic interactions. mdpi.com The 3-bromofuranone fragment contributes notably to both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), highlighting its active role in potential chemical reactions. mdpi.com

The following table summarizes the key electrostatic potential regions of this compound based on theoretical principles and findings from related structures.

Table 1: Molecular Electrostatic Potential (MEP) Characteristics of this compound

| Molecular Region/Atom | Predicted Electrostatic Potential | Color on MEP Map | Implied Reactivity |

| Carbonyl Oxygen (at C2) | Strong Negative | Red | Primary site for electrophilic attack; Hydrogen bond acceptor |

| Ring Ether Oxygen (at O1) | Moderate Negative | Yellow/Orange | Site for electrophilic attack; Hydrogen bond acceptor |

| Bromine Atom (at C3) | Anisotropic (Negative belt, Positive cap) | Varies (Red/Blue) | Site for halogen bonding (sigma-hole) |

| Hydrogen Atoms (at C5) | Positive | Blue | Susceptible to nucleophilic interaction |

| Furanone Ring Carbons | Near-Neutral to Slightly Positive | Green/Light Blue | Generally less reactive sites |

Q & A

Q. What are the standard synthetic routes for 3-Bromofuran-2(5H)-one, and how are reaction conditions optimized?

this compound is typically synthesized via bromination of furanone derivatives using brominating agents like N-bromosuccinimide (NBS) or Br₂ in the presence of catalytic Lewis acids. For example, Pd-catalyzed C–H bond functionalization has been employed to introduce bromine selectively at the 3-position of the furan ring. A study using 3-bromofuran as a starting material achieved 49% yield in a coupling reaction with 2-bromo-6-trifluoromethylpyridine under Pd catalysis, as confirmed by ¹H NMR analysis . Optimization involves adjusting solvent polarity (e.g., DMF or THF), temperature (room temperature to 80°C), and stoichiometry of reagents to minimize side reactions.

Q. How is the structural identity of this compound validated experimentally?

Structural validation relies on a combination of spectroscopic and crystallographic methods:

- X-ray crystallography : Orthorhombic crystal systems (e.g., space group P2₁2₁2₁) with unit cell parameters (e.g., a = 7.2162 Å, b = 7.3372 Å, c = 25.9727 Å) and refinement metrics (R = 0.059, wR = 0.125) are used to confirm molecular geometry .

- NMR spectroscopy : Distinct ¹H and ¹³C chemical shifts (e.g., δ 7.44 ppm for aromatic protons) and coupling constants resolve substituent positions .

Q. What safety precautions are critical when handling this compound?

Safety protocols include:

- Personal protective equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact.

- Ventilation : Use fume hoods to prevent inhalation of volatile byproducts.

- Storage : Inert atmosphere (N₂/Ar) and refrigeration to prevent decomposition.

Refer to GHS hazard codes (e.g., H315, H319, H335) for specific handling guidelines .

Advanced Research Questions

Q. How do crystallographic parameters influence the reactivity of this compound in solid-state reactions?

Crystal packing effects, such as intermolecular Br···O interactions (2.9–3.1 Å), can stabilize transition states in solid-state bromination or cycloaddition reactions. The orthorhombic symmetry (P2₁2₁2₁) observed in derivatives like (2S,3R)-3-(2-bromophenyl)-2-nitro-2,3,6,7-tetrahydro-1-benzofuran-4(5H)-one creates a rigid framework that restricts conformational freedom, favoring regioselective reactions .

Q. What mechanistic insights explain the role of this compound in Pd-catalyzed cross-coupling reactions?

In Pd-mediated C–H arylation, this compound acts as an electrophilic partner. The bromine atom facilitates oxidative addition to Pd(0), forming a Pd(II) intermediate. Subsequent transmetallation with arylboronic acids or transposition with alkenes (via Heck mechanisms) generates biaryl or alkenylated products. Kinetic studies using deuterated analogs and DFT calculations reveal rate-determining steps involving Pd–Br bond cleavage .

Q. How can derivatives of this compound be designed for enhanced antimicrobial activity?

Structure-activity relationship (SAR) studies suggest:

- Substitution at C-4 : Introducing electron-withdrawing groups (e.g., nitro, trifluoromethyl) improves membrane permeability.

- Hybridization with fluoroquinolones : Derivatives like 3-arylfuran-2(5H)-one-fluoroquinolone hybrids exhibit dual inhibition of DNA gyrase and topoisomerase IV, with MIC values ≤1 µg/mL against Staphylococcus aureus .

- Bioisosteric replacement : Replacing bromine with iodine or chlorine alters lipophilicity (logP) and target binding .

Q. What analytical strategies resolve contradictions in reported reaction yields for this compound derivatives?

Discrepancies in yields (e.g., 49% vs. higher values in other studies) arise from:

- Reaction monitoring : Real-time HPLC or GC-MS detects intermediates, enabling adjustments to reaction time/temperature.

- Byproduct analysis : TLC or IR spectroscopy identifies side products (e.g., di-brominated species) that reduce yield .

- Statistical optimization : DoE (Design of Experiments) models quantify interactions between variables (e.g., catalyst loading, solvent) .

Methodological Resources

Q. Table 1: Crystallographic Data for this compound Derivatives

| Parameter | Value | Source |

|---|---|---|

| Space group | P2₁2₁2₁ | |

| Unit cell (Å) | a = 7.2162, b = 7.3372, c = 25.9727 | |

| R factor | 0.059 | |

| Bond angle (C–O–C) | 108.4° |

Q. Table 2: Key ¹H NMR Peaks for this compound Derivatives

| Compound | δ (ppm) | Assignment |

|---|---|---|

| 6,6'-(3-Bromofuran-2,5-diyl)bis(2-(trifluoromethyl)pyridine) | 8.19 (d, J = 8.1 Hz) | Aromatic H |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.